2-bromo-3,4,5-trimethoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}benzamide
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Overview
Description
2-bromo-3,4,5-trimethoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}benzamide is a complex organic compound with a molecular formula of C24H23BrN2O5. This compound is characterized by the presence of bromine, methoxy groups, and a carbamoylphenyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,4,5-trimethoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}benzamide typically involves multiple steps, starting with the bromination of 3,4,5-trimethoxybenzoic acid. This is followed by the formation of an amide bond with 2-[(3-methylphenyl)carbamoyl]phenylamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3,4,5-trimethoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include de-brominated derivatives, oxidized methoxy derivatives, and substituted benzamides. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
2-bromo-3,4,5-trimethoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide
- 3,4,5-trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide
- 3,4,5-trimethoxy-N-(2-(4-pyridinyl)ethyl)benzamide
Uniqueness
2-bromo-3,4,5-trimethoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}benzamide is unique due to the presence of the bromine atom and the specific arrangement of functional groups. This gives it distinct chemical properties and reactivity compared to similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H23BrN2O5 |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-[2-[(3-methylphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H23BrN2O5/c1-14-8-7-9-15(12-14)26-23(28)16-10-5-6-11-18(16)27-24(29)17-13-19(30-2)21(31-3)22(32-4)20(17)25/h5-13H,1-4H3,(H,26,28)(H,27,29) |
InChI Key |
FGJAJGWBYJFGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3Br)OC)OC)OC |
Origin of Product |
United States |
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